molecular formula C6H3Br2ClO2S B1301894 2,5-Dibromobenzenesulfonyl chloride CAS No. 23886-64-8

2,5-Dibromobenzenesulfonyl chloride

Cat. No. B1301894
CAS RN: 23886-64-8
M. Wt: 334.41 g/mol
InChI Key: ZLMPLIWURYRGEB-UHFFFAOYSA-N
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Description

2,5-Dibromobenzenesulfonyl chloride is a chemical compound that is part of the benzenesulfonyl chloride family, characterized by the presence of a sulfonyl chloride group attached to a benzene ring which is further substituted with bromine atoms. While the provided papers do not directly discuss 2,5-dibromobenzenesulfonyl chloride, they do provide insights into the behavior of similar compounds, which can be used to infer properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of related benzenesulfonyl chlorides typically involves the use of chlorosulfonic acid to introduce the sulfonyl chloride group to the aromatic ring. For instance, the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides was achieved by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid . This suggests that a similar approach could be used for synthesizing 2,5-dibromobenzenesulfonyl chloride, starting from an appropriately dibrominated benzene derivative.

Molecular Structure Analysis

The molecular structure of benzenesulfonyl chlorides is typically characterized by X-ray diffraction methods, revealing the planarity of the substituted benzene ring and the orientation of the sulfonyl chloride group relative to the ring. For example, the molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride was determined to be orthorhombic with a planar benzene ring . This information can be extrapolated to suggest that 2,5-dibromobenzenesulfonyl chloride would also exhibit a planar structure with the sulfonyl chloride group likely causing some steric hindrance due to the presence of the bulky bromine atoms.

Chemical Reactions Analysis

Benzenesulfonyl chlorides are reactive intermediates that can undergo various chemical reactions, particularly with nucleophiles. The reaction of 3,5-dibromo-4-hydroxybenzenesulfonyl chloride with weak bases has been studied, showing the formation of an intermediate and a final oligomeric product . This indicates that 2,5-dibromobenzenesulfonyl chloride could also react with bases to form similar intermediates and potentially oligomeric structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chlorides are influenced by the substituents on the benzene ring. For instance, the solvation effects in the hydrolysis of 2-methylbenzenesulfonyl chloride and bromide were found to be dependent on the nature of the halogen substituent . This suggests that the physical properties such as solubility and the chemical reactivity of 2,5-dibromobenzenesulfonyl chloride would be affected by the presence of the bromine atoms, potentially altering its hydrolysis kinetics compared to its non-brominated counterparts.

Scientific Research Applications

Solid-Phase Synthesis

  • Polymer-Supported Benzenesulfonamides : 2,5-Dibromobenzenesulfonyl chloride is used in the preparation of polymer-supported benzenesulfonamides. These intermediates are crucial for various chemical transformations and the synthesis of diverse privileged scaffolds. Such applications are pivotal in solid-phase synthesis strategies (Fülöpová & Soural, 2015).

Chemical Transformations

  • Chlorohydroxybenzenesulfonyl Derivatives : Research shows that derivatives of 2,5-Dibromobenzenesulfonyl chloride have potential as herbicides. These derivatives have been synthesized and studied for their infrared and nuclear magnetic resonance spectral characteristics, highlighting their chemical versatility (Cremlyn & Cronje, 1979).

Bacterial Biofilm Inhibition

  • N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Nitrobenzenesulfonamides : Synthesized derivatives of 2,5-Dibromobenzenesulfonyl chloride have shown effectiveness in inhibiting bacterial biofilms. This is significant in the context of bacterial resistance and the search for new antibacterial strategies (Abbasi et al., 2020).

Biological Applications

  • Covalent Attachment of Biologicals : 2,5-Dibromobenzenesulfonyl chloride derivatives have been used for the covalent attachment of biologicals to various solid supports. This includes applications in bioselective separation for therapeutic purposes (Chang et al., 1992).

Synthesis of Heterocyclic Compounds

  • 1,2,5-Benzothiadiazepine 1,1-Dioxide Derivatives : The synthesis of these compounds involves reactions with 2,5-Dibromobenzenesulfonyl chloride. This research highlights the compound's role in the creation of complex heterocyclic structures (Migliara et al., 1979).

Analytical Chemistry

  • Enhancement in Detection of Estrogens : In analytical chemistry, derivatives of 2,5-Dibromobenzenesulfonyl chloride have been used to enhance the detection of estrogens in biological fluids. This demonstrates its utility in improving the sensitivity of analytical methods (Higashi et al., 2006).

Safety And Hazards

2,5-Dibromobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective clothing and eye protection should be worn . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-dibromobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMPLIWURYRGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372103
Record name 2,5-Dibromobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromobenzenesulfonyl chloride

CAS RN

23886-64-8
Record name 2,5-Dibromobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromobenzenesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A modification of the published procedures of Moroni et al. in Macromolecules 1994, 27, 562 was used. A 300 mL round-bottom flask equipped with a reflux condenser, stirring bar, and gas inlet was charged with 1,4-dibromobenzene (50 g, 0.21 moles) and chlorosulfonic acid (100 mL). The mixture was heated to 90° C. for 2 hours under nitrogen to give a clear solution. The solution was cooled to room temperature and carefully poured onto ice (1 kg) to give a precipitate. The solids were collected by vacuum filtration, washed well with water, and air dried on the filter then dried under vacuum at 50° C. to give 68.36 g. The product was recrystallized from cyclohexane after treating with decolorizing carbon, collected by vacuum filtration, and dried at 50° C. under vacuum to give 55.37 g (79% yield) of 2,5-dibromobenzenesulfonyl chloride. 1H NMR (CDCl3): 7.66 (dd, 8.4, 2.3 Hz, 1H), 7.72 (d, 8.4 Hz, 1H), 8.30 (d, 2.3 Hz, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
D Výprachtický, V Cimrová, I Kmínek… - Macromolecular …, 2010 - Wiley Online Library
By the Suzuki coupling reaction of 9,9‐dioctyl‐2,7‐bis(1,3,2‐dioxaborinan‐2‐yl)fluorene (I) and 3,5‐di‐tert‐butylphenyl 2,5‐dibromobenzenesulfonate (II) the alternating poly{[9,9‐…
Number of citations: 7 onlinelibrary.wiley.com
A Hfaiedh, HB Ammar, JF Soulé… - Organic & Biomolecular …, 2016 - pubs.rsc.org
The direct arylation of N-protected 3-haloindole derivatives with benzenesulfonyl chlorides as coupling partners using 5 mol% of bis(acetonitrile)dichloropalladium(II) catalyst and …
Number of citations: 14 pubs.rsc.org
RA Earl - 1965 - scholarworks.wmich.edu
This series of compounds is of interest because of the antitumor activity exhibited by the bismethanesul fonates of 1, 4-butanediol and 1, 4-but-2-ynediol. The compounds which were …
Number of citations: 0 scholarworks.wmich.edu
Z Xiang, R Mercado, JM Huck, H Wang… - Journal of the …, 2015 - ACS Publications
Porous covalent polymers are attracting increasing interest in the fields of gas adsorption, gas separation, and catalysis due to their fertile synthetic polymer chemistry, large internal …
Number of citations: 209 pubs.acs.org
M Moroni, J Le Moigne, S Luzzati - Macromolecules, 1994 - ACS Publications
New rigid rod and conjugated polymers based on poly (aryleneethynylene) havebeen synthesized by a palladium-catalyzed polycondensation. Long alkyl side chains were bound to …
Number of citations: 300 pubs.acs.org
G Barin, GW Peterson, V Crocellà, J Xu, KA Colwell… - Chemical …, 2017 - pubs.rsc.org
Although a widely used and important industrial gas, ammonia (NH3) is also highly toxic and presents a substantial health and environmental hazard. The development of new …
Number of citations: 91 pubs.rsc.org
A Rolfe, K Young, PR Hanson - 2008 - Wiley Online Library
The development of a new method for the synthesis of 1,1‐dioxido‐1,2‐benzisothiazoline‐3‐acetic acid by a domino process is reported whereby a classical Heck reaction is coupled to …
C Check - 2010 - rave.ohiolink.edu
A novel two-dimensional poly (1, 3, 5-phenylene-4, 4’-biphenylene-2, 2’-disulfonic acid)(CPPSA) was synthesized using palladium-catalyzed Suzuki coupling in water. The postulated …
Number of citations: 2 rave.ohiolink.edu
R Rossi, M Ciofalo - Current Organic Chemistry, 2022 - ingentaconnect.com
This unprecedented review with 322 references provides a critical up-to-date picture of the Pd-catalysed intermolecular direct C–H bond arylation of heteroarenes with arylating …
Number of citations: 2 www.ingentaconnect.com
D Laine, M Palovich, B McCleland… - ACS medicinal …, 2011 - ACS Publications
The discovery of potent and selective cyanamide-based inhibitors of the cysteine protease cathepsin C is detailed. Optimization of the template with regard to plasma stability led to the …
Number of citations: 70 pubs.acs.org

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